Regiochemical Differentiation: N1-4-Pyridazinylsulfanilamide Versus N1-3-Pyridazinylsulfanilamide Antibacterial Architecture
The target compound's 4-amino group enables construction of N1-4-pyridazinylsulfanilamides, whereas 3-aminopyridazine-based building blocks (e.g., 3-amino-6-methylpyridazine, CAS 18591-82-7; or 3-amino-6-methoxypyridazine, CAS 7252-84-8) yield the isomeric N1-3-pyridazinylsulfanilamides such as the clinical antibiotic sulfamethoxypyridazine. The N1-4-pyridazinyl series prepared by Kobayashi et al. was tested in vitro against 13 bacterial species, establishing a distinct antibacterial spectrum for this regioisomeric class [1][2]. The 3-methoxy-6-methyl substitution on the 4-aminopyridazine core further differentiates the resulting sulfanilamide from analogs derived from 4-amino-3,6-dichloropyridazine or 4-amino-3,6-dimethoxypyridazine precursors [3].
| Evidence Dimension | Amino group position on pyridazine ring and resultant sulfanilamide regioisomer class |
|---|---|
| Target Compound Data | 4-Amino position → N1-4-pyridazinylsulfanilamide series; 3-methoxy, 6-methyl substituents; antibacterial testing reported against 13 strains in Kobayashi et al. 1962 |
| Comparator Or Baseline | 6-Methylpyridazin-4-amine (CAS 875215-31-9): 4-amino position retained but lacks 3-methoxy → different N1-4-pyridazinylsulfanilamide substitution pattern; 3-Amino-6-methylpyridazine (CAS 18591-82-7): 3-amino position → N1-3-pyridazinylsulfanilamide class (sulfamethoxypyridazine-type architecture) |
| Quantified Difference | Qualitative regiochemical divergence; distinct sulfanilamide product series with non-overlapping antibacterial profiles reported in the 1962 comparative study. No single numerical metric applies. |
| Conditions | Sulfanilamide condensation: 4-aminopyridazine + N-acetylsulfanilyl chloride, followed by hydrolysis; antibacterial testing: in vitro broth/agar dilution against 13 bacterial species (Yakugaku Zasshi 1962) |
Why This Matters
For laboratories building focused sulfanilamide libraries, the 4-amino vs. 3-amino regiochemistry determines which isomeric series is accessed; incorrect building-block selection commits the entire synthetic route to the wrong pharmacophore architecture.
- [1] Kobayashi, A. et al. Synthesis of Pyridazine Derivatives. VI. On N1-4-Pyridazinylsulfanilamide and its Derivatives. Yakugaku Zasshi, 1962, 82(8), 1103–1109. View Source
- [2] Horie, T. et al. Studies on Pyridazine Derivatives. I. Synthesis and Antimicrobial Activity of 6-Substituted 3-Aminopyridazine and its Sulfonamido Derivatives. Chemical and Pharmaceutical Bulletin. View Source
- [3] Kobayashi, A. et al. Synthesis of Pyridazine Derivatives. XI. Synthesis of N1-4-Pyridazinylsulfanilamide Derivatives. Yakugaku Zasshi. https://www.jstage.jst.go.jp/ View Source
